molecular formula C18H18N4 B2377824 4-Phenyl-2-(piperazin-1-yl)quinazoline CAS No. 79458-26-7

4-Phenyl-2-(piperazin-1-yl)quinazoline

Cat. No. B2377824
CAS RN: 79458-26-7
M. Wt: 290.37
InChI Key: GXOIDTTXZUMBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Phenyl-2-(piperazin-1-yl)quinazoline” is a compound that contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound also contains a phenyl group and a piperazine ring . It’s worth noting that the exact properties and activities of this specific compound may vary depending on the presence and position of any additional substituents .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a quinazoline core with a phenyl group and a piperazine ring attached. The exact structure would depend on the specific substituents present on these groups . For example, in one study, the structures of similar compounds were elucidated by single crystal X-ray diffraction studies .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific substituents present on the phenyl and piperazine groups. Quinazoline derivatives have been known to exhibit a wide range of biological activities, which could involve various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific substituents present on the phenyl and piperazine groups. For example, in one study, the synthesized compounds were characterized by FT-IR, 1H NMR, 13C NMR and LCMS .

Scientific Research Applications

Stability Under Stressful Conditions

Research conducted by Gendugov, Glushko, Ozerov, and Shcherbakova (2021) focused on the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, a derivative of quinazoline-4(3H)-one, under various stress conditions. They found that this compound is stable under UV radiation, high temperatures, and oxidant action. However, it is unstable in hydrolytic conditions, particularly in alkaline environments, undergoing degradation to form other compounds. This information is crucial for the development of regulatory documents for pharmaceutical substances containing this compound (Gendugov et al., 2021).

Corrosion Inhibition

Chen, Nie, Liu, and their colleagues (2021) studied the effectiveness of piperazine-substituted quinazolin-4(3H)-one derivatives, including 2-phenyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)quinazolin-4(3H)-one (PPQ), as corrosion inhibitors for mild steel in HCl. They discovered that these compounds are highly effective in inhibiting corrosion, with efficiencies of up to 96.6%. This study provides a basis for developing new corrosion inhibitors in the field (Chen et al., 2021).

Antifungal and Antibacterial Activities

Kale and Durgade (2017) synthesized and evaluated various quinazoline derivatives, including 2-{[2-(piperazin-1-yl)quinazolin-4-yl]amino}ethan-1-ol, for their antifungal and antibacterial properties. They found that certain derivatives displayed significant activity against the fungus Aspergillus flavus and the bacterium Pseudomonas, highlighting the potential pharmaceutical applications of these compounds (Kale & Durgade, 2017).

Antitumor Agents

Li, Chen, Hu, and their team (2020) synthesized a series of novel quinazoline derivatives containing piperazine analogs with significant antiproliferative activities against various cancer cell lines. One derivative, in particular, demonstrated comparable biological activity to the control gefitinib, indicating its potential as an antitumor agent (Li et al., 2020).

Antihypertensive and Anticonvulsive Activities

Hori, Iemura, Hara, and others (1990) synthesized a series of 4-phenoxy-2-(1-piperazinyl)quinazolines and found many of them to exhibit potent anticonvulsive activity, comparable to carbamazepine or phenytoin. One compound, in particular, was highlighted as a promising antiepileptic drug with few side effects. These compounds also demonstrated potent antihypoxic activity (Hori et al., 1990).

Mechanism of Action

Target of Action

4-Phenyl-2-(piperazin-1-yl)quinazoline, also known as PPQ, is a chemical compound that has shown potential in various scientific and industrial applications. The primary targets of PPQ are the Werner (WRN) helicases . These are enzymes that play a crucial role in DNA replication and repair, and their inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

PPQ interacts with its targets, the WRN helicases, by binding to their active sites and inhibiting their function . This interaction disrupts the normal process of DNA replication and repair, leading to genomic instability . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of WRN helicases by PPQ affects several biochemical pathways related to DNA replication and repair . These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . Disruption of these pathways can lead to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .

Result of Action

The result of PPQ’s action is the inhibition of WRN helicases, leading to genomic instability and the promotion of tumor cell growth . Some derivatives of PPQ have shown excellent inhibitory activity against different cancer cell lines . For example, compounds 6a, 8i, and 13a exhibited better antiproliferative activity against K562 cells than did paclitaxel, doxorubicin, and NSC 617145 .

Safety and Hazards

The safety and hazards associated with “4-Phenyl-2-(piperazin-1-yl)quinazoline” would depend on its specific biological activity and the nature of its interaction with biological systems. For example, some compounds with a piperazine moiety are known to be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-phenyl-2-piperazin-1-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)20-18(21-17)22-12-10-19-11-13-22/h1-9,19H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOIDTTXZUMBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.